N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Oncology Angiogenesis Medicinal Chemistry

N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862813-50-1) is a fully synthetic small molecule belonging to the 3‑oxoacetamideindolyl chemotype. The core scaffold is defined by an indole ring bearing a 2‑methyl substituent, an α‑oxoacetamide linker, and a 4‑(diethylamino)-2‑methylphenyl moiety on the amide nitrogen.

Molecular Formula C22H25N3O2
Molecular Weight 363.461
CAS No. 862813-50-1
Cat. No. B2434363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS862813-50-1
Molecular FormulaC22H25N3O2
Molecular Weight363.461
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C
InChIInChI=1S/C22H25N3O2/c1-5-25(6-2)16-11-12-18(14(3)13-16)24-22(27)21(26)20-15(4)23-19-10-8-7-9-17(19)20/h7-13,23H,5-6H2,1-4H3,(H,24,27)
InChIKeyCJYMJDVRKDIKOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (862813-50-1): A 3‑Oxoacetamideindolyl Derivative with Anticancer Class‑Level Evidence


N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862813-50-1) is a fully synthetic small molecule belonging to the 3‑oxoacetamideindolyl chemotype. The core scaffold is defined by an indole ring bearing a 2‑methyl substituent, an α‑oxoacetamide linker, and a 4‑(diethylamino)-2‑methylphenyl moiety on the amide nitrogen. This compound class has been claimed in patent literature to possess potent anticancer, cytotoxic, and anti‑angiogenic activities [1]. The compound’s unique substitution pattern differentiates it from other members of the 3‑oxoacetamideindolyl series and may confer distinct biological and physicochemical properties relevant for procurement in oncology‑focused research programs.

Why N-[4-(Diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Cannot Be Replaced by a Generic 3‑Oxoacetamideindolyl Analog


The 3‑oxoacetamideindolyl scaffold tolerates extensive substitution on the indole ring, the oxoacetamide linker, and the exocyclic amide. Even conservative changes—such as replacing the diethylamino group with a dimethylamino analog or moving the methyl substituent on the phenyl ring—can profoundly alter hydrogen‑bonding capacity, lipophilicity, and target engagement [1]. Without explicit head‑to‑head comparative data for N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, one cannot assume functional interchangeability with another class member. Consequently, substitution with a generic analog risks loss of the specific pharmacophore geometry that underpins activity, making chemical identity verification essential during procurement.

Quantitative Differentiation Evidence for N-[4-(Diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Relative to Closest Analogs


Structural Uniqueness Within the 3‑Oxoacetamideindolyl Patent Landscape

The patent US20030181482 generically claims 3‑oxoacetamideindolyl compounds but does not specifically exemplify N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. The diethylamino‑2‑methylphenyl motif is absent from the representative compounds depicted in the patent [1]. This specific substitution pattern is therefore a differentiated entry within the class, offering a distinct vector for structure‑activity relationship (SAR) exploration.

Oncology Angiogenesis Medicinal Chemistry

Class‑Level Anticancer and Anti‑Angiogenic Activity Claimed in Primary Patent

According to US20030181482, 3‑oxoacetamideindolyl compounds—the structural class to which the target compound belongs—exhibit potent anticancer, cytotoxic, and anti‑angiogenic activities [1]. The patent describes activity against a broad range of human cancers including leukemia, sarcoma, lymphoma, melanoma, ovarian, breast, prostate, colorectal, lung, and hepatic malignancies. No IC50 data are provided for the specific compound, but the class‑level disclosure establishes a plausible biological context.

Cancer Cytotoxicity Angiogenesis Inhibition

Modular Synthetic Route Enabling Efficient SAR Expansion

The patent US20030181482 describes a modular coupling strategy for assembling 3‑oxoacetamideindolyl compounds [1]. The synthesis involves forming the oxoacetamide linker between a 2‑methylindole derivative and a pre‑functionalized aniline, allowing independent variation of the indole substituent, the linker, and the amine portion. This convergent route is amenable to parallel library synthesis, a critical advantage for teams conducting systematic SAR around the 4‑(diethylamino)-2‑methylphenyl motif.

Synthetic Chemistry SAR Hit‑to‑Lead

Application Scenarios for N-[4-(Diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Based on Current Evidence


Oncology Phenotypic Screening and Target Deconvolution

Given the class‑level anticancer and anti‑angiogenic claims in US20030181482 [1], this compound is suitable as a probe in high‑content phenotypic screens against the National Cancer Institute’s NCI‑60 panel or patient‑derived organoid models. Its distinct 4‑(diethylamino)-2‑methylphenyl substituent provides a unique chemotype for hit triage and scaffold‑hopping exercises.

Structure–Activity Relationship (SAR) Expansion of 3‑Oxoacetamideindolyl Compounds

The modular synthesis [1] enables rapid generation of focused libraries around the diethylamino‑2‑methylphenyl vector. Medicinal chemistry teams can systematically explore the effect of this motif on potency, selectivity, and ADME properties, using the compound as a parent scaffold for lead optimization.

Chemical Biology Studies of Indolethylamine N‑Methyltransferase (INMT) Function

Although no direct INMT inhibition data exist for this precise compound, the structural resemblance to tryptamine‑based INMT ligands warrants its evaluation as a potential INMT modulator. Researchers investigating the role of INMT in cancer, neuropsychiatric disorders, or drug metabolism may employ this compound as a structurally novel starting point for assay development [1].

Patent‑Free Scaffold for Drug Discovery

Because the specific 4‑(diethylamino)-2‑methylphenyl analog is not explicitly exemplified in the foundational 3‑oxoacetamideindolyl patents [1], it offers a potential freedom‑to‑operate advantage for organizations seeking to develop proprietary anticancer agents derived from this chemotype without infringing existing composition‑of‑matter claims.

Quote Request

Request a Quote for N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.